molecular formula C7H9F2NO2 B12875607 (S)-Methyl 4-(difluoromethylene)pyrrolidine-2-carboxylate

(S)-Methyl 4-(difluoromethylene)pyrrolidine-2-carboxylate

Cat. No.: B12875607
M. Wt: 177.15 g/mol
InChI Key: DMKCAASRFYEMCH-YFKPBYRVSA-N
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Description

(S)-Methyl 4-(difluoromethylene)pyrrolidine-2-carboxylate is a chiral compound that belongs to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry due to their unique structural and stereochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 4-(difluoromethylene)pyrrolidine-2-carboxylate typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the use of (S)-proline as a chiral auxiliary, which can be converted into the desired pyrrolidine derivative through a series of reactions including alkylation, cyclization, and esterification .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 4-(difluoromethylene)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various alkylated or acylated derivatives .

Mechanism of Action

The mechanism of action of (S)-Methyl 4-(difluoromethylene)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Methyl 4-(difluoromethylene)pyrrolidine-2-carboxylate is unique due to the presence of the difluoromethylene group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C7H9F2NO2

Molecular Weight

177.15 g/mol

IUPAC Name

methyl (2S)-4-(difluoromethylidene)pyrrolidine-2-carboxylate

InChI

InChI=1S/C7H9F2NO2/c1-12-7(11)5-2-4(3-10-5)6(8)9/h5,10H,2-3H2,1H3/t5-/m0/s1

InChI Key

DMKCAASRFYEMCH-YFKPBYRVSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC(=C(F)F)CN1

Canonical SMILES

COC(=O)C1CC(=C(F)F)CN1

Origin of Product

United States

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